Diflunisal

Descripción general

Descripción

Diflunisal es un fármaco antiinflamatorio no esteroideo (AINE) que es un derivado del ácido salicílico. Fue desarrollado por Merck Sharp & Dohme en 1971 y se utiliza principalmente por sus propiedades analgésicas y antiinflamatorias . This compound se utiliza comúnmente para tratar el dolor leve o moderado, la inflamación, la osteoartritis y la artritis reumatoide .

Aplicaciones Científicas De Investigación

Diflunisal tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo en estudios que involucran AINE y sus propiedades químicas.

Biología: this compound se ha estudiado por sus efectos en varios procesos biológicos, incluidas las vías de inflamación y dolor.

Medicina: this compound se utiliza en el tratamiento de la artritis reumatoide, la osteoartritis y la dismenorrea primaria. .

Mecanismo De Acción

Diflunisal ejerce sus efectos inhibiendo la producción de prostaglandinas, que son hormonas involucradas en la inflamación y el dolor. Lo logra inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2 . Además, se ha encontrado que this compound inhibe p300 y la proteína de unión a CREB (CBP), que son reguladores epigenéticos que controlan los niveles de proteínas involucradas en la inflamación y el crecimiento celular .

Análisis Bioquímico

Biochemical Properties

Diflunisal interacts with various enzymes and proteins, primarily through the inhibition of prostaglandin synthesis via the arachidonic acid pathway . This interaction is crucial for its anti-inflammatory and analgesic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, hormones involved in inflammation and pain . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This inhibition is associated with its analgesic, anti-inflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to stabilize transthyretin (TTR) tetramer, preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. The smallest dosage capable of causing death was reported as 15 grams

Metabolic Pathways

This compound is involved in the arachidonic acid pathway, where it inhibits prostaglandin synthesis . This interaction with the enzyme cyclooxygenase (COX) is key to its anti-inflammatory and analgesic effects .

Transport and Distribution

It is known that this compound is well absorbed after oral administration, with peak plasma concentrations being attained at about 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase enzymes to inhibit prostaglandin synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Diflunisal se puede sintetizar utilizando varios métodos. Un método común implica la reacción de acoplamiento de Suzuki, que utiliza catalizadores de paladio. En este método, se utiliza ácido 2,4-difluorofenilborónico y ácido 5-halosalicílico como materias primas. La reacción se lleva a cabo en un solvente orgánico en condiciones alcalinas, con la adición de un catalizador de transferencia de fase . Otro método implica una síntesis de un solo paso utilizando un complejo de paladio-diamina, que ha demostrado producir alta pureza y buen rendimiento del producto .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la reacción de acoplamiento cruzado de Suzuki debido a su simplicidad y eficiencia. Este método permite obtener altos rendimientos y pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

Diflunisal experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando los átomos de flúor en el anillo aromático.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores como los complejos de paladio. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se lleva a cabo .

Productos principales formados

Los productos principales formados a partir de las reacciones de this compound dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden dar como resultado el reemplazo de átomos de flúor con otros grupos funcionales .

Comparación Con Compuestos Similares

Diflunisal es similar a otros AINE, como la aspirina (ácido acetilsalicílico), ibuprofeno y naproxeno. Tiene algunas características únicas:

Larga vida media plasmática: This compound tiene una vida media plasmática más larga en comparación con otros AINE, lo que significa que requiere menos dosis por día para la administración crónica.

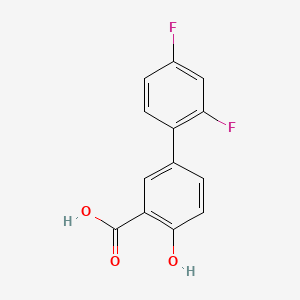

Diferencias estructurales: This compound difiere de la aspirina en que tiene un sustituyente difluorofenilo en el carbono 1 y carece del grupo 0-acetilo en la posición del carbono 4.

Lista de compuestos similares

- Aspirina (ácido acetilsalicílico)

- Ibuprofeno

- Naproxeno

- Flurbiprofeno

- Fenbufeno

Las propiedades únicas de this compound, como su larga vida media plasmática y sus diferencias estructurales específicas, lo convierten en un compuesto valioso en el tratamiento del dolor y la inflamación .

Propiedades

IUPAC Name |

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFGZXOMWLGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022932 | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22494-42-4 | |

| Record name | Diflunisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflunisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflunisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUNISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-211, 210 - 221 °C | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diflunisal exert its anti-inflammatory and analgesic effects?

A1: this compound primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thus exerting its anti-inflammatory and analgesic effects. [, , , , ]

Q2: Does this compound affect transthyretin (TTR) in any way?

A2: Yes, this compound has been shown to bind to TTR and stabilize its tetrameric structure. [, , , , , ] This stabilization is thought to prevent the dissociation of TTR tetramers into monomers, a process implicated in the formation of amyloid fibrils associated with familial amyloid polyneuropathy (FAP). [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H8F2O3. Its molecular weight is 250.19 g/mol. [, , ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, researchers have used fluorescence spectroscopy to study the interaction of this compound with cyclodextrin and lysozyme. [] Additionally, a spectrofluorimetric method was developed and validated for the determination of this compound and its impurities. []

Q5: How stable is this compound in different formulations?

A5: Research indicates that this compound exhibits high stability in a 2% oral ointment formulation stored at room temperature for over 100 days. [] This suggests its suitability for topical applications.

Q6: Does this compound possess any catalytic properties?

A6: Based on the provided research articles, there's no evidence suggesting that this compound exhibits catalytic properties. Its primary mechanisms of action revolve around COX inhibition and TTR stabilization.

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular dynamics simulations have been employed to understand the interaction of this compound with cyclodextrin and lysozyme, providing insights into its binding behavior and potential for drug delivery applications. []

Q8: How does the structure of this compound contribute to its long duration of action?

A8: this compound's lipophilic nature, attributed to its difluorophenyl group, contributes to its long duration of action. [, , , ] This property influences its absorption, distribution, and metabolism, leading to a prolonged presence in the body.

Q9: How does the formulation of this compound affect its bioavailability?

A9: Studies have shown that buffering the gastric environment with sodium bicarbonate can enhance the absorption and bioavailability of this compound in humans. [, ] This suggests that formulation strategies targeting gastric pH can significantly impact its efficacy.

Q10: How does the use of this compound in research align with SHE regulations?

A10: While the provided articles don't explicitly address SHE regulations related to this compound, researchers must adhere to all applicable guidelines for handling, storage, and disposal of the compound. It is crucial to prioritize researcher safety and minimize environmental impact.

Q11: How is this compound metabolized and excreted from the body?

A11: this compound is primarily metabolized in the liver through glucuronidation, forming ester and ether glucuronides. [, , , , , , ] These metabolites are then predominantly excreted in the urine. [, , , , ]

Q12: Does renal insufficiency affect the pharmacokinetics of this compound?

A12: Yes, renal insufficiency can significantly affect this compound pharmacokinetics. Studies indicate that this compound's half-life is prolonged in individuals with renal insufficiency, likely due to reduced biotransformation and excretion of its glucuronide conjugates. [, ]

Q13: Does this compound interact with other drugs at the level of metabolism?

A13: Yes, this compound has been shown to interact with other drugs that undergo glucuronidation, such as indomethacin and triamterene. [, ] This interaction may lead to increased plasma concentrations of the co-administered drugs.

Q14: Has the efficacy of this compound been evaluated in animal models of pain?

A14: Yes, preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of pain, such as the Randall-Selitto paw pressure test. [, ]

Q15: What is the evidence for the clinical efficacy of this compound in treating pain?

A15: Clinical trials have confirmed the analgesic efficacy of this compound in various pain conditions, including postoperative pain and pain associated with osteoarthritis. [, , , , ]

Q16: Is there evidence that this compound can slow the progression of FAP?

A16: Yes, a randomized controlled trial demonstrated that this compound can slow the progression of polyneuropathy and improve quality of life in patients with FAP. [] This effect is thought to be mediated by its ability to stabilize TTR tetramers.

Q17: Is there any known resistance to this compound?

A17: The provided research articles do not mention any specific resistance mechanisms to this compound.

Q18: Are there any strategies to improve the delivery of this compound to specific targets?

A18: Research exploring the interaction of this compound with cyclodextrins suggests potential for developing drug delivery systems that enhance its solubility and bioavailability. [] These systems could potentially improve its targeting to specific tissues.

Q19: Have any biomarkers been identified to predict the efficacy of this compound in treating FAP?

A19: While the research articles provided do not identify specific biomarkers for predicting this compound efficacy in FAP, monitoring serum TTR concentration and stability may be useful in assessing treatment response. [, ]

Q20: What analytical methods are used to measure this compound concentrations?

A20: Several analytical methods have been developed for the quantification of this compound and its metabolites, including:

- High-performance liquid chromatography (HPLC): This method has been widely used for simultaneous quantification of this compound and its metabolites in various biological matrices. [, , , , , ]

- Spectrofluorimetry: This technique offers a sensitive and specific approach for determining this compound and its impurities. []

Q21: How does the solubility of this compound affect its absorption and bioavailability?

A21: this compound's low solubility in aqueous environments can limit its dissolution rate and, consequently, its absorption and bioavailability. [, ] Formulation strategies, such as co-administration with buffering agents or complexation with cyclodextrins, can enhance its solubility and improve its therapeutic efficacy. [, , ]

Q22: How are the analytical methods for this compound validated?

A22: The development and validation of analytical methods for this compound typically follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Validation procedures ensure the accuracy, precision, specificity, and reliability of the analytical methods used for quantifying this compound and its metabolites in various matrices.

Q23: What measures are taken to ensure the quality of this compound during manufacturing?

A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the manufacturing process of this compound. These measures ensure the identity, purity, potency, and safety of the final product.

Q24: Is there evidence of this compound inducing immune responses?

A24: While this compound is generally well-tolerated, there have been rare reports of hypersensitivity reactions, suggesting potential immunogenicity in susceptible individuals. []

Q25: Does this compound induce or inhibit drug-metabolizing enzymes?

A25: Research on the metabolism of this compound primarily focuses on its glucuronidation pathway. While the provided articles do not provide evidence for its direct induction or inhibition of other drug-metabolizing enzymes, this aspect requires further investigation, especially when considering potential drug-drug interactions.

Q26: What are the alternatives to this compound for treating pain and FAP?

A26: Several alternative analgesics and anti-inflammatory drugs are available, including other NSAIDs and non-NSAID options. [, , ] For FAP, new therapeutic agents, such as tafamidis, are emerging as potential alternatives to this compound. [] The choice of treatment depends on various factors, including the patient's individual needs and the potential risks and benefits of each option.

Q27: Are there specific guidelines for recycling or disposing of this compound?

A27: Proper disposal of unused medications, including this compound, is crucial to minimize environmental contamination. While specific recycling programs for pharmaceuticals might not be widely available, consulting local guidelines and recommendations for safe drug disposal is essential.

Q28: What research infrastructure and resources are essential for studying this compound?

A28: Research on this compound benefits from various resources and infrastructure, including:

- Analytical equipment: HPLC systems and spectrofluorimeters are crucial for quantifying this compound and its metabolites. [, , , , , , ]

- In vitro and in vivo models: Cell lines, isolated organ preparations, and animal models are essential for investigating its mechanisms of action, efficacy, and safety. [, , , , , , , , , ]

- Clinical research facilities: Conducting clinical trials requires specialized facilities and expertise to evaluate this compound's efficacy and safety in human subjects. [, , , , ]

Q29: When was this compound discovered, and what were the key milestones in its development?

A29: this compound was discovered through research conducted between 1962 and 1971, with the goal of developing a safer and more effective salicylate-based analgesic and anti-inflammatory drug. [] Key milestones in its development include its synthesis, preclinical evaluation, and subsequent clinical trials demonstrating its efficacy in treating pain and FAP. [, , , , , , ]

Q30: How has research on this compound fostered cross-disciplinary collaborations?

A30: this compound's unique pharmacological profile has stimulated collaborations between researchers from various disciplines, including:

- Medicinal chemistry: Synthesizing and characterizing this compound and its derivatives require expertise in synthetic chemistry and analytical techniques. [, ]

- Pharmacology and toxicology: Understanding its mechanisms of action, pharmacokinetics, safety profile, and potential drug interactions involves collaboration between pharmacologists and toxicologists. [, , , , , , , ]

- Clinical medicine: Conducting clinical trials and evaluating the efficacy and safety of this compound in patients necessitates collaboration between clinicians, clinical pharmacologists, and biostatisticians. [, , , , ]

- Biophysics and computational chemistry: Investigating the interaction of this compound with its targets, such as TTR, involves biophysical techniques and molecular modeling approaches, bridging the gap between structural biology and drug discovery. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)